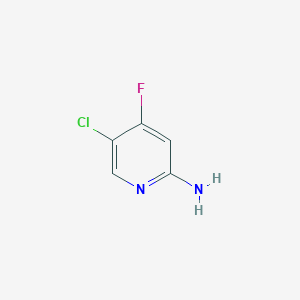

5-Chloro-4-fluoropyridin-2-amine

Overview

Description

5-Chloro-4-fluoropyridin-2-amine is a chemical compound that belongs to the pyridine family of organic compounds . It is commonly used as a starting material for the synthesis of various compounds, including pharmaceutical intermediates and agrochemicals.

Synthesis Analysis

The synthesis of this compound can be achieved using various methods. One such method involves the reaction of 4-chloro-3-fluoropyridine with ammonia or hydrazine . Another method involves the reaction of 2-amino-5-chloro-4-fluoropyridine with various reagents .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4ClFN2 . The InChI code for this compound is 1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) .Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline powder that is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and acetone . It has a molecular weight of 146.55 g/mol .Scientific Research Applications

Chemoselective Functionalization

5-Chloro-4-fluoropyridin-2-amine plays a significant role in chemoselective functionalization. It is specifically involved in catalytic amination conditions that facilitate exclusive substitution reactions. For example, 5-bromo-2-chloro-3-fluoropyridine, under certain conditions, can be selectively substituted at different positions, leading to various functionalized products (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Fluoropyridines

This compound is essential in synthesizing various fluoropyridines, which are crucial intermediates in manufacturing industrial pesticides and potential herbicides. These fluoropyridines are derived through different reactions, including cascade cyclization processes and nucleophilic substitutions, demonstrating the versatility of this compound in synthetic chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Catalyst-Free Amination

Research has shown that this compound can undergo catalyst-free amination, which is crucial for creating N-(pyridin-2-yl) derivatives. This method is noted for its simplicity and high yield, offering an efficient pathway for synthesizing aminopyridines without the need for complex catalyst systems (Abel et al., 2015).

Structural and Conformational Analysis

In the field of molecular and biomolecular spectroscopy, this compound is utilized in the conformational analysis of complex chemical structures. This application is pivotal in understanding the physical and chemical properties of various compounds, influencing their reactivity and stability (Ribet et al., 2005).

Nucleophilic Aromatic Substitution Reactions

This compound is also instrumental in studying nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, and understanding their kinetics and mechanisms is crucial for developing new synthetic routes and materials (Brewis et al., 1974).

Safety and Hazards

Future Directions

The unique properties of 5-Chloro-4-fluoropyridin-2-amine make it suitable for various applications, ranging from drug discovery to organic synthesis. As the interest toward the development of fluorinated chemicals has been steadily increased, it is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

5-Chloro-4-fluoropyridin-2-amine is a fluorinated pyridine derivative . Fluoropyridines have been of interest due to their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . .

Mode of Action

It is known that fluoropyridines generally interact with their targets by forming bonds due to their reduced basicity .

Biochemical Pathways

Fluoropyridines are known to affect various biological applications .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 1.34, indicating its lipophilicity . Its water solubility is 1.41 mg/ml, classifying it as soluble .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives, such as 5-Chloro-4-fluoropyridin-2-amine, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-chloro-4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOCIXDBZWPVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)

![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)

![5-Chloro-1H-pyrido[3,4-B][1,4]oxazin-2(3H)-one](/img/structure/B1430973.png)

![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)

![3-[[(2S,4S)-4-[[(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B1430982.png)